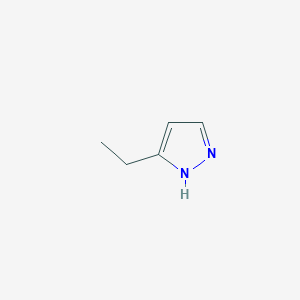

3-ethyl-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLNXLAIMQSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333312 | |

| Record name | 3-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-71-4 | |

| Record name | 3-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethyl 1h Pyrazole and Its Derivatives

Refined Cyclization Approaches

The classical Knorr pyrazole (B372694) synthesis, involving the condensation of hydrazines with β-dicarbonyl compounds, remains a cornerstone of pyrazole synthesis. mdpi.comnih.gov However, modern research has focused on refining these cyclization approaches to improve yields, regioselectivity, and reaction conditions.

Optimized Hydrazine-β-Diketone Condensations

The reaction of a hydrazine (B178648) with a β-diketone can theoretically produce two different regioisomers. mdpi.comnih.gov For the synthesis of 3-ethyl-1H-pyrazole, the key starting materials are hydrazine and a pentane-2,4-dione derivative. The optimization of reaction conditions is crucial for controlling the regioselectivity of the cyclization.

Recent studies have demonstrated that the choice of solvent and the use of an acidic medium can significantly influence the reaction's outcome. For instance, conducting the cyclocondensation in N,N-dimethylacetamide with an acid catalyst allows the reaction to proceed at room temperature, yielding the desired pyrazoles with good yields and high regioselectivity. mdpi.com The addition of a strong acid, such as 10 N HCl, to amide solvents like DMF or NMP has been shown to accelerate the dehydration steps, leading to improved yields. mdpi.com

Table 1: Effect of Reaction Conditions on Hydrazine-β-Diketone Condensation

| Catalyst/Solvent System | Temperature | Yield | Regioselectivity |

| Nano-ZnO | Room Temp | Excellent (95%) | High |

| N,N-dimethylacetamide/Acid | Room Temp | Good | High |

| Ethanol (B145695) (conventional) | Room Temp | Equimolar mixture | Low |

Data compiled from various studies on pyrazole synthesis. mdpi.com

Catalytic Enhancements in Cyclization Reactions

The use of catalysts has become a pivotal strategy in enhancing the efficiency of pyrazole synthesis. Both metal-based and metal-free catalysts have been successfully employed.

Nano-ZnO has emerged as a highly efficient and green catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, resulting in excellent yields (95%) and short reaction times. mdpi.comnih.gov This highlights the potential of heterogeneous catalysts in simplifying work-up procedures and promoting environmentally benign syntheses.

Furthermore, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated remarkable speed, with reactions completing within an hour at room temperature using a low catalyst loading of AgOTf (1 mol%). mdpi.com This method provides highly regioselective formation of 3-CF3-pyrazoles in exceptional yields. mdpi.com

In the realm of organocatalysis, BINOL-derived phosphoric acids have been used to catalyze the enantioselective 6π-electrocyclization of hydrazones derived from α,β-unsaturated ketones, yielding N-aryl 2-pyrazolines with good to high enantioselectivity. rsc.org This represents a significant advancement in the asymmetric synthesis of pyrazole derivatives. rsc.org

Organocatalytic Strategies in Pyrazole Synthesis

Organocatalysis has gained prominence as a powerful tool in synthetic organic chemistry, offering a metal-free alternative for the construction of complex molecules.

Inverse-Electron-Demand [3+2] Cycloaddition Protocols

The inverse-electron-demand [3+2] cycloaddition reaction is an effective method for pyrazole synthesis. unito.itresearchgate.net This approach typically involves the reaction of an electron-rich species with an electron-poor one. In an organocatalytic variant, secondary amines like pyrrolidine (B122466) can be used as "green promoters" to catalyze the cycloaddition between diazoacetates and various carbonyl compounds. unito.it This reaction proceeds efficiently in DMSO at room temperature. unito.it

Another protocol involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, using Oxone and cetyltrimethylammonium bromide (CTAB) as catalysts. researchgate.net This method is characterized by short reaction times, good regioselectivity, and moderate to excellent yields. researchgate.net

Asymmetric Organocatalytic Reactions

The development of asymmetric organocatalytic reactions has opened new avenues for the synthesis of chiral pyrazole derivatives.

A notable advancement is the asymmetric Mannich reaction between pyrazolones and N-Boc ketimines derived from pyrazolin-5-ones. jyu.fiuva.es This reaction, catalyzed by a low loading (1 mol%) of a bifunctional squaramide organocatalyst, produces amino-bis-pyrazolone derivatives in excellent yields and stereoselectivities. jyu.fiacs.orgacs.org This protocol is versatile, allowing for the generation of one or two tetrasubstituted stereocenters. jyu.firesearchgate.net

The utility of this method is further demonstrated by a one-pot version that combines the Mannich reaction with a base-mediated halogenation to introduce fluoro- or chloro-substituents, creating two contiguous tetrasubstituted stereocenters with excellent stereocontrol. acs.org

Table 2: Asymmetric Organocatalytic Mannich Reaction of Pyrazolones

| Catalyst | Catalyst Loading | Yield | Stereoselectivity |

| Bifunctional Squaramide | 1 mol% | Excellent | Excellent |

| Quinine-derived Squaramide | 1 mol% | Excellent | Excellent |

Data based on studies of asymmetric Mannich reactions for amino-bis-pyrazolone derivatives. jyu.fiuva.esacs.org

Formal Annulation Reactions for Fused Pyrazole Scaffolds

Formal annulation reactions represent a powerful strategy for constructing fused pyrazole scaffolds, which are key components in many biologically active compounds. These reactions involve the formation of a new ring fused to the pyrazole core.

One notable approach is the [3+2] annulation of pyrazolin-5-ones with nitroallylic acetates, catalyzed by a bifunctional squaramide. This method yields densely substituted tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereogenic centers in a highly stereocontrolled manner. acs.org The reaction proceeds smoothly with various aromatic nitroallylic acetates, including those with electron-neutral, electron-withdrawing, and electron-donating substituents on the benzene (B151609) ring, delivering the cyclization products in good yields (57–79%) and with high stereoselectivities. acs.org

Another versatile method is the [3+2] annulation of nitroalkenes with various partners. For instance, the reaction of tosylhydrazones with nitroalkenes, mediated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords NH-pyrazoles. chim.it Similarly, copper-catalyzed oxidative annulation of hydrazones with nitroalkenes provides a route to 3-ester-substituted pyrazoles. chim.it These formal [4+1] annulation reactions, such as the iodine-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides, offer a metal-free and atom-economical pathway to 5-aminopyrazoles. organic-chemistry.orgmdpi.com

The construction of pyrazole fused spiroketals has been achieved through a stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes in the presence of a base. rsc.org This method is characterized by its simple operation, mild conditions, and rapid reaction rates. rsc.org

Furthermore, tandem catalytic cross-coupling/electrocyclization reactions provide a single-step synthesis of fused-bicyclic pyrazoles from cyclic enol triflates, a process that previously required multiple steps. nih.gov

Table 1: Examples of Formal Annulation Reactions for Fused Pyrazole Scaffolds

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| Pyrazolin-5-ones, Nitroallylic acetates | Bifunctional squaramide | Tetrahydropyrano[2,3-c]pyrazoles | 57-79 | acs.org |

| Tosylhydrazones, Nitroalkenes | DABCO | NH-pyrazoles | - | chim.it |

| Hydrazones, Nitroalkenes | CuCl/air, Na2CO3 | 3-Ester-substituted pyrazoles | - | chim.it |

| N-sulfonyl hydrazones, Isocyanides | I2, TBHP | 5-Aminopyrazoles | Good | organic-chemistry.orgmdpi.com |

| 4-Bromo pyrazolones, Benzofuran-derived azadienes | Base | Pyrazole fused spiroketals | - | rsc.org |

| Cyclic enol triflates, Diazoacetates | Pd catalyst | Fused-bicyclic pyrazoles | - | nih.gov |

DABCO: 1,4-Diazabicyclo[2.2.2]octane, TBHP: tert-Butyl hydroperoxide

Multi-Step Synthesis Pathways

Multi-step synthesis provides a versatile platform for the creation of complex this compound derivatives through a sequence of reactions. These pathways allow for the introduction of various functional groups and the construction of intricate molecular architectures.

Condensation-Cyclization-Esterification Sequences

A common and effective multi-step approach involves a sequence of condensation, cyclization, and esterification reactions. The synthesis of complex molecules like '1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-(3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propen-1-yl)-, 3-ethyl ester' is a prime example of such a sequence. ontosight.ai These multi-step reactions are crucial for assembling the various substituents onto the pyrazole ring. ontosight.ai

One strategy begins with the condensation of hydrazine with β-ketonitriles to form a hydrazone intermediate. Subsequent intramolecular cyclization leads to the formation of aminopyrazoles. chim.it A one-pot method for synthesizing polysubstituted pyrazoles involves a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition-metal-free oxidative aromatization sequence. organic-chemistry.org This approach utilizes aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones as starting materials. organic-chemistry.org

Another example is the synthesis of pyrazole-3-carboxylates through the one-pot cyclization of hydrazone dianions with diethyl oxalate, which proceeds in good yields. nih.gov

Diazotization and Coupling Reactions for Fused Pyrazole Systems

Diazotization and subsequent coupling reactions are fundamental in synthesizing fused pyrazole systems, particularly for creating azo dyes and other complex heterocyclic structures.

The synthesis of pyrazolo[1,2-a]pyrazole 3-carboxylic acid fused systems, used as chromophoric moieties in bifunctional reactive azo dyes, exemplifies this approach. The process involves the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative and subsequent cyclization reactions. emerald.com For instance, 4-arylazo-1,5-dioxopyrazolo[1,2-a]pyrazole 3-carboxylic acid moieties are synthesized and then coupled with diazonium salts to yield the target reactive dyes. emerald.com

A similar strategy is employed for the synthesis of pyrazolo[5,1-c] ontosight.aiemerald.commdpi.comtriazine derivatives. Ethyl 3-amino-1H-pyrazole-4-carboxylate is diazotized and then coupled with active methylene (B1212753) compounds, followed by cyclization to form the fused triazine ring. koreascience.kr This diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium. koreascience.kr The resulting diazonium salt is then coupled with various nucleophiles. koreascience.kr

Furthermore, continuous-flow processes have been developed for the synthesis of N-aryl pyrazoles, which involve the diazotization of anilines followed by reduction and cyclocondensation. These methods offer safer reaction conditions by minimizing exposure to potentially unstable diazonium salts. mdpi.com

Table 2: Examples of Diazotization and Coupling Reactions for Fused Pyrazole Systems

| Starting Material | Reagents | Intermediate/Product | Application | Reference |

| Aryl amines, 5-Oxo-1,4-dihydropyrazole | NaNO2, Acid | 4-Arylazo-1,5-dioxopyrazolo[1,2-a]pyrazole 3-carboxylic acid | Azo dyes | emerald.com |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO2, HCl; Active methylene compounds | Pyrazolo[5,1-c] ontosight.aiemerald.commdpi.comtriazine derivatives | Heterocyclic synthesis | koreascience.kr |

| 5-Amino-1H-pyrazole-4-carbonitriles | NaNO2, HCl/AcOH | Pyrazolo[3,4-d] ontosight.aiemerald.comtriazin-4-ones | Biologically active compounds | |

| Aniline derivatives | Isoamyl nitrite, HCl | N-Aryl-5-methylpyrazole | Safer synthesis | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally benign and efficient processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption.

A notable green approach involves the use of microwave (MW) activation in solvent-free conditions. mdpi.comresearchgate.net For example, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved with high yields and short reaction times under microwave irradiation. mdpi.comresearchgate.net This method can also be performed as a "one-pot" synthesis directly from the carbonyl precursors. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating methods. dergipark.org.trnih.gov

Water is an ideal green solvent, and several syntheses of pyrazole derivatives have been developed in aqueous media. thieme-connect.comlongdom.org For instance, the four-component condensation of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine can be carried out in an aqueous medium using various catalysts. thieme-connect.com The use of ultrasound in conjunction with aqueous media has also been shown to accelerate reactions and improve yields for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Catalytic methods are another cornerstone of green pyrazole synthesis. The use of heterogeneous catalysts, such as CeO2/SiO2, allows for easy separation and recycling of the catalyst. thieme-connect.com Organocatalysts, like L-tyrosine, have also been employed in microwave-assisted, four-component reactions in an eco-friendly water-ethanol solvent system. nih.gov A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can be achieved using molecular oxygen as a green oxidant in a transition-metal-free process. organic-chemistry.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles

| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |

| Synthesis of 3,5-disubstituted-1H-pyrazoles | Reflux in organic solvent (e.g., methanol) | Microwave irradiation, solvent-free | Shorter reaction time, high yield, no solvent | mdpi.comresearchgate.net |

| Synthesis of pyrano[2,3-c]pyrazoles | Reflux in ethanol with piperidine (B6355638) catalyst (2-2.5 h) | Microwave irradiation in ethanol with NaOH catalyst (5-6 min) | Drastically reduced reaction time | nih.gov |

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Conventional heating at 80 °C (1.4 h, 80% yield) | Microwave irradiation (25 min, 88% yield) | Faster reaction, higher yield | nih.gov |

| Synthesis of pyrano[2,3-c]pyrazole-3-carboxylates | Conventional heating (1 h, 83% yield) | Ultrasonication in aqueous ethanol (10 min, 98% yield) | Significantly shorter reaction time, higher yield | nih.gov |

| Three-component synthesis of pyrazoles | Use of stoichiometric reagents | Catalytic amount of ammonium (B1175870) acetate (B1210297) in water | Use of green solvent, cost-effective | longdom.org |

Elucidating Chemical Reactivity and Derivatization Strategies

Advanced Oxidation Reactions and Resulting Derivatives

The pyrazole (B372694) ring itself is generally resistant to oxidation, a characteristic attributed to its aromaticity. pharmajournal.netcopbela.org However, the side-chains attached to the ring are susceptible to oxidation. In the case of 3-ethyl-1H-pyrazole, the ethyl group can be oxidized to various carbonyl derivatives using appropriate oxidizing agents. smolecule.com

A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), which can oxidize the ethyl group to a carboxylic acid moiety, yielding pyrazole-3-carboxylic acid. copbela.org Similarly, chromium trioxide (CrO₃) can be employed to achieve oxidation, potentially leading to the formation of aldehydes or carboxylic acids depending on the reaction conditions. smolecule.com The oxidation of an ethyl group on a substituted pyrazole ring to a carboxylic acid demonstrates a key pathway for creating valuable pyrazole derivatives.

Table 1: Oxidation Reactions of Ethylpyrazole Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound (or derivative) | Potassium Permanganate (KMnO₄) | Pyrazole-3-carboxylic acid | copbela.org |

| 3-Ethyl-4,5-dimethyl-1H-pyrazole | Chromium Trioxide (CrO₃) | Carbonyl derivatives | smolecule.com |

These oxidation reactions are fundamental in synthetic chemistry for producing pyrazole-based carboxylic acids, which are versatile intermediates for further functionalization, such as in the synthesis of esters and amides. vulcanchem.com

Controlled Reduction Pathways

The pyrazole ring can be reduced under specific conditions, although it generally resists reduction due to the potential loss of aromaticity. pharmajournal.net Catalytic hydrogenation is the most common method for reducing the pyrazole ring. Using molecular hydrogen (H₂) with a metal catalyst, such as palladium or platinum, this compound can be sequentially reduced. copbela.orgsmolecule.comslideshare.net

The initial reduction step typically yields 3-ethyl-4,5-dihydro-1H-pyrazole, also known as a pyrazoline. pharmajournal.netslideshare.net Further hydrogenation under more strenuous conditions can lead to the fully saturated 3-ethylpyrazolidine. pharmajournal.netslideshare.net These reduced derivatives, pyrazolines and pyrazolidines, are stronger bases than the parent pyrazole. pharmajournal.netcopbela.org The specific product obtained depends on the control of reaction parameters like catalyst choice, pressure, and temperature. smolecule.com

Table 2: Reduction Products of the Pyrazole Ring

| Starting Compound | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Pyrazole Ring | H₂ / Metal Catalyst (e.g., Pd/C) | Pyrazoline, then Pyrazolidine | pharmajournal.netcopbela.orgslideshare.net |

Beyond the ring, other functional groups on pyrazole derivatives can also be selectively reduced. For instance, a nitro group on the pyrazole ring can be reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or reducing agents like iron in an acidic medium. vulcanchem.com Similarly, carboxylic acid groups can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring's aromatic nature allows it to undergo electrophilic substitution reactions. pharmajournal.net The electron density distribution, influenced by the two nitrogen atoms, makes the C4 position the most susceptible to electrophilic attack. pharmajournal.netpharmaguideline.com This regioselectivity is a key feature of pyrazole chemistry. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmajournal.net

Halogenation: Reactions with iodine (I₂) or bromine (Br₂) readily introduce a halogen atom at the C4 position. For example, the iodination of 5-(sec-butyl)-3-ethyl-1H-pyrazole using iodine in acetic acid proceeds with high yield (90%) to form the 4-iodo derivative.

Nitration: Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, also resulting in substitution at the C4 position. slideshare.net

Alkylation/Acylation: The N1 position, bearing an acidic proton, is readily deprotonated by a base and can be alkylated or acylated using reagents like alkyl halides or acyl chlorides. pharmajournal.netpharmaguideline.com

Nucleophilic substitution reactions are less common on the unsubstituted pyrazole ring itself but are crucial for derivatization when a suitable leaving group, such as a halogen, is present. For instance, a bromine atom at the C4 position can be substituted by various nucleophiles.

The ethyl group at the C3 position exerts a significant influence on the reactivity of the pyrazole ring through both electronic and steric effects.

Electronic Effects: As an alkyl group, the ethyl substituent is electron-donating. This property increases the electron density of the pyrazole ring, which can enhance its reactivity towards electrophiles compared to the unsubstituted pyrazole. mdpi.com This electron-donating nature also increases the acidity of the pyrrole-like NH proton at the N1 position. mdpi.com

Steric Effects: The steric bulk of the ethyl group can influence the regioselectivity of certain reactions. While electrophilic substitution is strongly directed to the C4 position electronically, the ethyl group can sterically hinder approaches to the adjacent N2 and C3 positions. In N-alkylation reactions, substitution at the N1 position is generally favored thermodynamically, partly due to the steric hindrance posed by substituents at the C5 (and C3) position. The presence of the ethyl group can thus help direct incoming groups to other positions on the ring, a factor that is critical in synthetic design. vulcanchem.com For example, the ethyl group at the phenyl ring's meta position in a derivative sterically hinders electrophilic substitution at adjacent positions, directing reactivity toward the pyrazole ring. vulcanchem.com

Regioselective Functionalization at Pyrazole Ring Positions

Functional Group Interconversions on the Pyrazole Core

Functional group interconversions are essential for synthesizing a diverse library of this compound derivatives from a common intermediate. These reactions modify existing functional groups without altering the core pyrazole structure.

A primary example is the manipulation of a carboxylic acid group, which can be generated from the oxidation of the ethyl group. This carboxylic acid can be converted into:

Esters: Through reaction with alcohols under acidic catalysis (esterification). vulcanchem.com

Amides: Via reaction with amines, often using coupling agents. vulcanchem.com

Alcohols: By reduction with strong reducing agents like LiAlH₄.

Other important interconversions include:

Aldehyde to Carboxylic Acid: An aldehyde group on the pyrazole ring, such as in this compound-5-carbaldehyde, can be readily oxidized to the corresponding carboxylic acid. smolecule.com

Nitro Group Reduction: A nitro group can be reduced to an amine, which then serves as a handle for further reactions like amide formation or diazotization. vulcanchem.com

Halogen Substitution: A bromine or chlorine atom on the ring can be replaced by a variety of nucleophiles, enabling the introduction of amino, thiol, or alkoxy groups.

Ester Hydrolysis: Ester derivatives can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

These derivatization strategies highlight the versatility of the this compound scaffold in synthetic and medicinal chemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethyl-1H-pyrazol-5(4H)-one |

| 3-ethyl-4,5-dihydro-1H-pyrazole |

| 3-ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride |

| 3-ethyl-4-methyl-1H-pyrazole-1-carboxylic acid |

| 3-ethyl-5-nitro-1H-pyrazole |

| 3-ethylpyrazolidine |

| This compound-5-carbaldehyde |

| 4-bromo-1H-pyrazole-3,5-dicarboxylic acid |

| 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid |

| 5-(sec-Butyl)-3-ethyl-1H-pyrazole |

| 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid |

| 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole |

| 1-phenylpyrazole |

| 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine |

| 3-ethenyl-5-nitro-1H-pyrazole |

| 3-Ethyl-4,5-dimethyl-1H-pyrazole |

| Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate |

| Pyrazole |

| Pyrazole-3-carboxylic acid |

| Pyrazolidine |

| Pyrazoline |

| Potassium permanganate |

| Chromium trioxide |

| Palladium |

| Platinum |

| Lithium aluminum hydride |

| Iodine |

| Bromine |

| Nitric acid |

| Sulfuric acid |

Computational and Theoretical Chemistry of 3 Ethyl 1h Pyrazole

Density Functional Theory (DFT) Applications

DFT calculations are widely used to investigate the molecular geometry and electronic characteristics of pyrazole (B372694) derivatives. nih.govresearchgate.netaip.org Methods like B3LYP with various basis sets, such as 6-311++G(d,p), are employed to optimize molecular structures and predict properties. nih.govderpharmachemica.comnih.govmaterialsciencejournal.org

The optimization of the molecular geometry of pyrazole derivatives using DFT calculations confirms the stability of the pyrazole ring structure even with substitutions. For instance, studies on related pyrazole compounds show that the introduction of different functional groups results in minimal geometric distortion of the pyrazole ring. Theoretical calculations of bond lengths and angles for various pyrazole derivatives have shown strong agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.net

A study on a similar pyrazole derivative, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, optimized at the B3LYP/6-311++G(d,p) level, revealed specific bond lengths such as the N7-N8 bond at 1.3708 Å and the C1=N8 bond at 1.2887 Å. materialsciencejournal.org These computational parameters provide a foundational understanding of the molecule's structural framework.

Table 1: Theoretical vs. Experimental Geometric Parameters for a Related Pyrazole Derivative This table is illustrative and based on data for analogous compounds.

| Parameter | Calculated (Å) (DFT/B3LYP) | Experimental (Å) (X-ray) |

|---|---|---|

| C=O bond | 1.21 | 1.23 |

Source: Adapted from studies on analogous pyrazole derivatives.

Electron density distribution analysis helps in identifying the nucleophilic and electrophilic sites within a molecule. For pyrazole derivatives, DFT calculations can map the electron density, highlighting regions prone to chemical reactions. researchgate.net In related compounds, the carboxylic acid group is identified as a nucleophilic site, while a chlorine-substituted pyrazole ring acts as an electrophilic site. This information is crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical stability and reactivity. derpharmachemica.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. derpharmachemica.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For pyrazole derivatives, the HOMO is often localized on the pyrazole and phenyl rings, while the LUMO is distributed across the pyrazole ring and any substituent atoms. The HOMO-LUMO energy gap for similar pyrazole compounds has been calculated to be around 4.2 to 4.5 eV, indicating moderate stability and reactivity.

Table 2: Frontier Molecular Orbital Energies and Properties for a Related Pyrazole Derivative This table is illustrative and based on data for analogous compounds.

| Parameter | Value (Hartree) | Value (eV) | Significance |

|---|---|---|---|

| E(HOMO) | ~ -0.215 | ~ -5.85 | Electron-donating ability |

| E(LUMO) | ~ -0.049 | ~ -1.33 | Electron-accepting ability |

Source: Adapted from studies on analogous pyrazole derivatives.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de Negative regions (typically colored red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In pyrazole derivatives, MEP analysis helps identify the most reactive sites for interactions with other molecules. researchgate.netaip.orgnih.gov For instance, the nitrogen atoms of the pyrazole ring often show a negative electrostatic potential, indicating their role as potential proton acceptor sites. uni-muenchen.de

Vibrational mode analysis, often performed using Vibrational Energy Distribution Analysis (VEDA), helps in the assignment of fundamental vibrational modes observed in experimental FT-IR and Raman spectra. worldscientific.comresearchgate.net By correlating theoretical calculations with experimental data, a more accurate understanding of the molecule's vibrational properties can be achieved. nih.govscirp.org

For pyrazole derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute theoretical vibrational frequencies. derpharmachemica.comnih.gov These calculated frequencies are then scaled to provide a better match with the experimental spectra. nih.gov VEDA analysis provides a detailed interpretation of each vibrational mode by calculating the potential energy distribution (PED), which describes the contribution of different internal coordinates to each normal mode. researchgate.networldscientific.comresearchgate.net This has been successfully applied to various pyrazole compounds to assign vibrations of the pyrazole ring and its substituents. derpharmachemica.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Thermodynamic Parameter Calculations (e.g., Enthalpy, Gibbs Free Energy)

Theoretical calculations are instrumental in determining the thermodynamic parameters of 3-ethyl-1H-pyrazole and its derivatives. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP, are used to investigate frontier molecular orbital characteristics and energy gap parameters. For instance, related pyrazole compounds show a highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap of approximately 4.5 electron volts. The HOMO energy is typically around -0.21495 Hartree, while the LUMO energy is about -0.04879 Hartree. These parameters are crucial for assessing the molecule's reactivity and stability.

In studies of related pyrazole derivatives, thermodynamic parameters such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), and enthalpy of fusion (ΔfusH°) have been calculated using methods like the Joback method. chemeo.com For a similar compound, 4,5-dimethyl-4,5-dihydro-1H-pyrazole, these values were calculated as follows:

| Thermodynamic Parameter | Value | Unit |

| ΔfG° | 254.51 | kJ/mol |

| ΔfH°gas | 60.17 | kJ/mol |

| ΔfusH° | 19.66 | kJ/mol |

| Data for 4,5-dimethyl-4,5-dihydro-1H-pyrazole, a related compound. chemeo.com |

Furthermore, adsorption studies of pyrazole derivatives on metal surfaces often involve the calculation of thermodynamic parameters to understand the inhibition mechanism. These calculations help in determining whether the adsorption is physical or chemical in nature. jmaterenvironsci.com

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density distribution in molecules, providing deep insights into chemical bonding and intermolecular interactions.

Bonding Analysis and Interaction Energetics

QTAIM analysis identifies bond critical points (BCPs) and bond paths, which confirm the existence and characterize the strength of chemical bonds and other interactions. mdpi.comtandfonline.com The topological parameters at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interactions. tandfonline.com For example, in pyrazole-based Schiff bases, QTAIM calculations have been used to reveal that the crystal packing is stabilized by a network of π-stacking and dispersion interactions. researchgate.net The interaction energy (E_INT) can be estimated from the potential energy density at the BCP. mdpi.com

Tautomerism Studies and Substituent Effects on Pyrazole Tautomerism

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. The position of this equilibrium is significantly influenced by the nature and position of substituents on the pyrazole ring.

Theoretical studies have shown that electron-donating groups, such as alkyl groups like ethyl, tend to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups generally stabilize the tautomer with the substituent at the 5-position. nih.govresearchgate.net For this compound, the ethyl group is an electron-donating group, which would favor the this compound tautomer.

The tautomeric equilibrium can also be influenced by the solvent. nih.gov In some cases, both tautomers can coexist in solution, and their ratio can be determined using NMR spectroscopy. nih.govfu-berlin.de Theoretical calculations, such as those at the MP2/6-311++G** level, are used to calculate the energy difference (ΔE and ΔG) between the tautomers, providing a prediction of their relative stabilities. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides valuable insights into the mechanisms of reactions involving pyrazoles. DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. For example, theoretical studies have been conducted on the mechanism of proton transfer in pyrazoles, revealing the influence of substituents on the energy barrier for this process. nih.gov

In the synthesis of pyrazole derivatives, theoretical calculations can help to rationalize the observed regioselectivity. mdpi.com For instance, in the reaction of hydrazine (B178648) with β-dicarbonyl compounds, the regioselectivity of the cyclization can be predicted by comparing the stability of the possible intermediate and product structures. Mechanistic studies combining experimental techniques like NMR with DFT calculations have been used to elucidate complex reaction pathways, such as those involving isotopic scrambling and the formation of cyclic intermediates. acs.org

Molecular Modeling for Biological Interactions (e.g., Docking Studies)

Molecular modeling techniques, particularly molecular docking, are widely used to investigate the potential biological activity of pyrazole derivatives. These studies predict how a molecule like this compound or its derivatives might bind to the active site of a biological target, such as an enzyme or a receptor.

Docking studies have been performed on various pyrazole derivatives to explore their potential as anticancer, antimicrobial, and antioxidant agents. nih.govtandfonline.comd-nb.inforesearchgate.net For example, pyrazole derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase to predict their binding affinities and modes of interaction. acs.org These studies help in understanding the structure-activity relationships and guide the design of new, more potent therapeutic agents. The results of docking studies, such as binding energies and the identification of key interacting residues, provide a rational basis for the observed biological activities. researchgate.net

Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure by mapping electron density in a crystalline solid. While a specific crystallographic study for the parent 3-ethyl-1H-pyrazole is not widely documented, extensive research on its derivatives illustrates the power of this technique in characterizing the pyrazole (B372694) core. The principles and methodologies described are standard for the analysis of such heterocyclic compounds.

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves determining the crystal system and space group, which define the symmetry and periodic arrangement of molecules in the crystal lattice. Pyrazole derivatives frequently crystallize in common systems. For instance, studies on analogous compounds such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate have shown that they crystallize in the monoclinic system with the space group P2₁/c. tandfonline.comaip.orgaip.org This space group is common for organic molecules and indicates a center of symmetry. tandfonline.com The determination of these parameters is crucial as it forms the basis for solving and refining the crystal structure.

Table 1: Example Crystallographic Data for Analagous Pyrazole Derivatives This table presents data from closely related compounds to illustrate typical findings.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | tandfonline.comresearchgate.net |

| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | aip.orgaip.org |

| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Monoclinic | P2₁/a | iucr.org |

Resolution of Bond Lengths, Bond Angles, and Tautomeric States

SCXRD analysis provides precise measurements of interatomic distances (bond lengths) and angles, which are fundamental to understanding the molecule's geometry and bonding characteristics. For pyrazole derivatives, typical C–N bond lengths range from 1.34 to 1.38 Å. The technique definitively establishes the solid-state tautomeric form, which is critical for pyrazoles that can exist in different forms (e.g., keto-enol tautomerism in hydroxypyrazoles). The analysis of bond lengths within the pyrazole ring can confirm the degree of electron delocalization and aromatic character. Furthermore, SCXRD resolves the conformation of substituents; for example, in one substituted pyrazole, the acetyl fragment was found to be co-planar with the thiadiazole and iodophenyl rings. mdpi.com

Visualization of Thermal Ellipsoids and Hydrogen-Bonding Networks

The results of an SCXRD experiment are often presented as thermal ellipsoid plots, commonly generated using software like ORTEP-3. researchgate.net These plots depict atoms as ellipsoids, where the size and shape indicate the anisotropic thermal motion of the atoms within the crystal lattice. aip.org This visualization provides insight into the molecule's dynamic behavior in the solid state.

Furthermore, SCXRD is unparalleled in its ability to map intermolecular interactions, particularly hydrogen-bonding networks. In the crystal structures of related pyrazole compounds, extensive hydrogen-bonding networks, such as N–H···O and N–H···N interactions, are frequently observed. aip.orgacs.org These interactions are critical as they govern the molecular packing and contribute significantly to the thermal stability of the crystal lattice. aip.orgacs.org

Crystallographic Data Refinement Methodologies (SHELXL, OLEX2, SHELXTL)

Following data collection and structure solution, the crystallographic model is refined to achieve the best possible fit with the experimental diffraction data. This is typically accomplished using specialized software packages that employ a full-matrix least-squares method. researchgate.net

SHELXL : Developed by George Sheldrick, SHELXL is a widely used program for the refinement of crystal structures. numberanalytics.com It refines parameters such as atomic coordinates, displacement parameters, and site occupancies to minimize the difference between observed and calculated structure factors. ubc.ca The quality of the refinement is assessed by R-factors, with an R₁ value below 0.05 being indicative of a good quality refinement.

OLEX2 : Olex2 is a comprehensive software suite that provides an integrated environment for structure solution, refinement, and analysis. ubc.ca It often incorporates SHELXL as its primary refinement engine while offering a user-friendly graphical interface for model manipulation and visualization. rsc.org

SHELXTL : This is another component of the SHELX suite that can be used for structure determination and refinement, often in conjunction with other programs in the package. rsc.org

These programs allow for the application of restraints and constraints on bond lengths and angles and the modeling of disorder, ensuring a chemically sensible and stable refinement. numberanalytics.comolexsys.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments used for the structural elucidation of organic molecules like this compound. nih.gov The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique nucleus. rsc.org

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyrazole ring would appear as distinct signals, with their chemical shifts and coupling patterns confirming their positions.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts for the ethyl group carbons and the pyrazole ring carbons confirm the carbon skeleton of the compound.

While specific spectra for this compound are not provided in the searched literature, data from the closely related compound 3-ethyl-4-phenyl-1H-pyrazole illustrates the expected signals. rsc.org

Table 2: ¹H and ¹³C NMR Data for the Analogous Compound 3-Ethyl-4-phenyl-1H-pyrazole in CDCl₃ Data from a closely related compound used for illustrative purposes. rsc.org

| Group | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ethyl (-CH₂) | ¹H | 2.67 | Quartet (q) | 7.4 |

| Ethyl (-CH₃) | ¹H | 1.23 | Triplet (t) | 7.5 |

| Pyrazole (NH) | ¹H | 11.59 | Singlet (s) | - |

| Phenyl | ¹H | 7.59 - 7.35 | Multiplet (m) | - |

| Pyrazole (C5) | ¹H | 7.42 | - | - |

| Ethyl (-CH₂) | ¹³C | 17.5 | - | - |

| Ethyl (-CH₃) | ¹³C | 15.0 | - | - |

| Pyrazole Ring | ¹³C | 144.5, 132.3, 120.1 | - | - |

The analysis of both ¹H and ¹³C NMR spectra is essential for unambiguously confirming the constitution of synthesized this compound. tandfonline.com

Concentration-Dependent NMR for Supramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy that is measured at varying concentrations is a powerful, non-invasive tool to probe weak, non-covalent supramolecular interactions, such as hydrogen bonding and π-π stacking. unimi.it In pyrazole-containing systems, these interactions can lead to self-assembly and the formation of ordered aggregates in solution. unimi.it As the concentration of a sample that is capable of forming such aggregates increases, changes in the chemical shifts (δ) of the protons involved in these interactions are often observed.

For pyrazole derivatives, π-π stacking interactions between the aromatic rings can cause an upfield shift (a decrease in δ) of the proton signals due to the magnetic shielding effect of the adjacent rings. nih.gov Studies on pyrazole-containing copolymers have confirmed that π-π stacking interactions are enhanced at higher concentrations, leading to observable peak broadening in the ¹H-NMR spectrum. nih.gov Similarly, research on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes utilized concentration-dependent ¹H-NMR to confirm that specific planar stacking interactions were not occurring in solution. nih.gov

While direct experimental data for concentration-dependent NMR studies specifically on this compound are not prevalent in the reviewed literature, the principles derived from related pyrazole structures would apply. Such an analysis would be valuable to understand its aggregation behavior in various solvents.

NOESY NMR for Regioisomer Confirmation

The synthesis of asymmetrically substituted pyrazoles, such as this compound, from acyclic precursors can often lead to the formation of a mixture of regioisomers. In this case, the primary regioisomeric impurity would be 5-ethyl-1H-pyrazole. While one-dimensional ¹H and ¹³C-NMR can suggest the major product, unambiguous differentiation often requires two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

The NOESY spectrum detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This is critical for distinguishing the 3-ethyl and 5-ethyl isomers:

In This compound , a NOESY experiment would show a cross-peak between the protons of the ethyl group (at position 3) and the pyrazole ring proton at position 4 (H4). No correlation would be expected between the ethyl group and the proton at position 5 (H5).

In 5-ethyl-1H-pyrazole , a NOESY correlation would be observed between the ethyl group protons (at position 5) and the H4 proton.

This method provides a definitive assignment of the substituent position. The utility of NOESY for making unambiguous distinctions between regioisomers and confirming spatial proximity of functional groups has been demonstrated for various complex pyrazole derivatives. nih.govresearchgate.netmdpi.com

Infrared (IR) and Mass Spectrometry

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the spectrum would be characterized by specific absorption bands. Based on data from structurally similar pyrazole compounds, the key vibrational frequencies can be predicted. vulcanchem.comnist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3500-3200 | N-H Stretch | Pyrazole Ring | vulcanchem.com |

| 3150-3100 | Aromatic C-H Stretch | Pyrazole Ring | |

| 3000-2800 | Aliphatic C-H Stretch | Ethyl Group | vulcanchem.com |

| 1600-1450 | C=C and C=N Stretches | Pyrazole Ring | |

| 1465, 1380 | C-H Bending | Ethyl Group |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₈N₂), the molecular weight is 96.13 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 96. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. A characteristic fragmentation for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage to form a stable cation, which would result in a peak at m/z = 81. Further fragmentation could involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring.

Chiroptical Spectroscopy (e.g., Solid-State CD Spectroscopy)

Chiroptical spectroscopy, such as Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light and is a hallmark of chiral molecules. mdpi.com The this compound molecule itself is achiral and therefore does not exhibit a CD effect in an isotropic medium like a solution.

However, chiroptical properties can arise under specific conditions. Solid-state CD spectroscopy is a technique that can probe the chirality of a crystalline sample. An achiral molecule like this compound could produce a solid-state CD spectrum if it crystallizes in a chiral space group. acs.org In such a case, the chirality is not a property of the individual molecule but of the supramolecular arrangement in the crystal lattice. The pyrazole ring system acts as a UV chromophore, which is a prerequisite for CD spectroscopy. mdpi.com

While the technique is theoretically applicable, no specific studies employing solid-state CD spectroscopy on this compound have been reported in the searched literature. Such an investigation could provide unique insights into its solid-state packing and supramolecular structure.

Coordination Chemistry of 3 Ethyl 1h Pyrazole Ligands

Design and Synthesis of Pyrazole-Based Ligands

The synthesis of ligands based on the 3-ethyl-1H-pyrazole core is a strategic process aimed at creating molecules with specific coordination properties. sci-hub.sehbni.ac.in The inherent versatility of the pyrazole (B372694) ring allows for functionalization at various positions, leading to ligands with different degrees of flexibility and coordinating atoms. vulcanchem.com The synthetic approaches often involve standard organic reactions, such as condensation, to append coordinating groups to the pyrazole framework. hbni.ac.in

The flexibility or rigidity of a ligand is a critical design element that influences the geometry and dimensionality of the resulting metal complexes.

Flexible Ligands: These ligands typically incorporate rotatable single bonds, such as those in alkyl chains or ether linkages, allowing them to adopt various conformations to accommodate the coordination preferences of different metal ions. mdpi.com For instance, the introduction of acetate (B1210297) groups via N-alkylation of the pyrazole ring with ethyl bromoacetate (B1195939) can produce flexible bis-pyrazol-bis-acetate ligands. mdpi.com This design allows the ligand to chelate a metal center or bridge between multiple metal centers, leading to diverse supramolecular structures.

Semi-Rigid Ligands: In contrast, semi-rigid ligands balance conformational freedom with structural preorganization. This is often achieved by linking pyrazole units with short, rigid spacers or by incorporating them into larger, more constrained molecular frameworks. The synthesis of new semi-rigid bis(pyrazole-4-carboxylic acid)alkane ligands demonstrates a strategy to create linkers that can form robust coordination polymers. researchgate.net Another approach involves the structure-guided design of complex molecules where the pyrazole core is part of a larger, sterically demanding system, such as in 2-(2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy)acetic acid. nih.gov Dinucleating ligands, which are designed to bind two metal ions in close proximity, can also exhibit semi-rigid behavior, with the pyrazolate bridge providing a fixed distance between the metal centers while peripheral groups allow for some conformational adjustment. scispace.comnih.gov

A common synthetic route to pyrazole-based ligands involves the condensation of a β-diketone, like 1,3-diphenylpropane-1,3-dione, with a substituted hydrazine (B178648), which can be adapted to produce various N-aryl-3,5-disubstituted pyrazoles. hbni.ac.in

Azomethine-functionalized pyrazoles, also known as pyrazole-based Schiff bases, are a significant class of ligands due to their synthetic accessibility and effective coordinating ability. ajchem-a.com These ligands are typically synthesized through the condensation reaction of an amino-functionalized pyrazole with a suitable aldehyde or ketone. researchgate.netnih.gov

The general synthesis involves reacting a functionalized 5-aminopyrazole derivative with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) under mild conditions. researchgate.net This straightforward method allows for the creation of a diverse library of pyrazolo-arylmethanimines. researchgate.net The resulting imine (C=N) group, in conjunction with the pyrazole nitrogen atoms, provides multiple coordination sites for metal ions. ajchem-a.com The electronic properties of these ligands can be fine-tuned by introducing various substituents on the aromatic or heterocyclic moieties, which in turn influences the properties of their metal complexes. nih.gov These Schiff bases are recognized as highly relevant ligands in coordination chemistry, forming stable complexes with a variety of transition metals. ajchem-a.comnih.gov

Flexible and Semi-Rigid Ligand Architectures

Formation and Characterization of Metal Complexes

Ligands derived from this compound readily form coordination complexes with a wide range of metal ions. The characterization of these complexes involves techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to determine their structure, bonding, and stoichiometry. mdpi.commdpi.com

The coordination chemistry of pyrazole-based ligands with divalent metal ions, particularly those of the d¹⁰ block like zinc(II) and cadmium(II), has been extensively studied. capes.gov.brsebhau.edu.ly These metal ions are attractive due to their flexible coordination geometries, which can lead to structurally diverse complexes.

For example, chelating (pyrazolylmethyl)pyridine ligands react with Zn(NO₃)₂ and Cd(NO₃)₂ to form monometallic complexes such as [Zn(NO₃)₂(L)] and [Cd(NO₃)₂(L)], where the ligand coordinates in a bidentate fashion. capes.gov.br Spectrophotometric studies on the complexation of bis(pyrazol-1-ylmethyl)benzene ligands with Zn(II) and Cd(II) ions have revealed the formation of 1:1 complexes. sebhau.edu.ly These studies also showed that Cd(II) complexes were generally more stable than the corresponding Zn(II) complexes. sebhau.edu.ly

The nature of the ligand significantly impacts the resulting complex. Flexible N,O-hybrid pyrazole ligands can coordinate to Zn(II) and Cd(II) through both the pyrazolic nitrogen atoms and ether oxygen atoms, forming chelate rings and resulting in distorted octahedral geometries. acs.org Scorpionate ligands, a class of tripodal pyrazole-based ligands, form stable octahedral complexes with Zn(II) and Cd(II) of the general formula [M(L)₂]. mdpi.com

Table 1: Selected Zn(II) and Cd(II) Complexes with Pyrazole-Based Ligands

| Complex Formula | Ligand Type | Metal Ion | Coordination Geometry | Reference(s) |

| [Zn(NO₃)₂(L)] | (Pyrazolylmethyl)pyridine | Zn(II) | Bidentate Ligation | capes.gov.br |

| [Cd(NO₃)₂(L)] | (Pyrazolylmethyl)pyridine | Cd(II) | Bidentate Ligation | capes.gov.br |

| Zn(L)₂₂ | Flexible bis-pyrazol-bis-acetate | Zn(II) | Octahedral | mdpi.com |

| [CdLCl₂] | Flexible bis-pyrazol-bis-acetate | Cd(II) | Distorted Trigonal Bipyramidal | mdpi.com |

| [Zn(H₂O)₂(L)]²⁺ | N,O-Hybrid Pyrazole | Zn(II) | Distorted Octahedral | acs.org |

| [Cd(Tpa)₂] | Scorpionate (Tpa) | Cd(II) | Octahedral | mdpi.com |

| Zn-1,4-PPB | Bis(pyrazol-1-ylmethyl)benzene | Zn(II) | 1:1 Stoichiometry | sebhau.edu.ly |

| Cd-1,4-PPB | Bis(pyrazol-1-ylmethyl)benzene | Cd(II) | 1:1 Stoichiometry | sebhau.edu.ly |

A key feature in the coordination chemistry of pyrazole ligands is the remarkable structural diversity that can be achieved by varying the metal ion or the counter-anion. mdpi.com This diversity manifests in different dimensionalities, from discrete 0D molecules to 1D chains, 2D layers, and 3D frameworks. rsc.org

The choice of metal ion plays a crucial role. Different metal ions have distinct ionic radii, coordination number preferences, and electronic configurations, which cause the ligand to adopt different conformations. mdpi.com For instance, a flexible bis-pyrazole ligand formed a 0D hydrogen-bonded structure with Zn(II) and a tetrafluoroborate (B81430) counter-anion, while forming a 1D zigzag chain or a 2D sheet with Mn(II) or Cd(II) and chloride anions. mdpi.com

Divalent Metal Ion Complexes (e.g., Zn(II), Cd(II))

Applications in Catalysis and Organometallic Chemistry

The metal complexes derived from this compound and its derivatives are not merely of structural interest; they have shown significant potential as catalysts in various organic transformations. acs.orgsmolecule.com The tunability of the pyrazole ligand allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity. smolecule.com

Pyrazole-based complexes have been successfully employed as catalysts in oxidation reactions. For example, Co(II/III), Ni(II), and Cu(II) complexes bearing a pyrazole-functionalized 1,3,5-triazopentadiene ligand were effective catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. rsc.org The catalytic activity was found to depend on the metal center and the presence of labile ligands. rsc.org Metal complexes of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid have also demonstrated enhanced catalytic activity in organic transformations.

In organometallic chemistry, pyrazole-based ligands have been used to synthesize cyclometalated compounds, such as palladacycles. hbni.ac.in These palladacycles, formed via C-H activation of the pyrazole ligand, serve as robust pre-catalysts for various cross-coupling reactions. The strategic design of the pyrazole ligand is key to controlling the regioselectivity of the cyclometalation process. hbni.ac.in Pyrazolone-based metal complexes are also noted for their catalytic applications, further underscoring the importance of this class of compounds in catalysis. bohrium.com

Table 2: Catalytic Applications of Pyrazole-Based Metal Complexes

| Catalyst | Ligand Type | Metal Ion(s) | Reaction Catalyzed | Key Finding | Reference(s) |

| [Co(II/III), Ni(II), Cu(II) complexes] | Pyrazole-functionalized 1,3,5-triazopentadiene | Co, Ni, Cu | Peroxidative oxidation of styrene | High yields of benzaldehyde (up to 80%) achieved. | rsc.org |

| [Palladacycles] | 1,3,5-Triphenylpyrazoles | Pd(II) | General cross-coupling (pre-catalyst) | Ligand design controls regioselectivity of C-H activation. | hbni.ac.in |

| [Metal complexes] | 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | Unspecified | Organic transformations | Complexes showed enhanced catalytic activity. |

Pyrazole Ligands in Metal-Organic Frameworks (MOFs)

The application of pyrazole-based organic linkers is a significant area of interest in the design and synthesis of Metal-Organic Frameworks (MOFs). northeastern.edu MOFs are crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. orientjchem.org Pyrazole and its derivatives, such as this compound, are effective ligands due to the two adjacent nitrogen atoms in their five-membered ring, which can coordinate to metal centers. researchgate.net The deprotonated form, pyrazolate, forms strong metal-nitrogen bonds, which can lead to frameworks with exceptional thermal and chemical stability. unimi.itmit.edu The versatility of the pyrazole scaffold allows for systematic tuning of the resulting MOF's structure and properties through functionalization, such as the addition of an ethyl group. researchgate.net

Bridging Ligand Roles in MOF Construction

In the construction of MOFs, the primary role of this compound and related pyrazole derivatives is to act as a bridging ligand, linking metal centers to build extended, porous networks. orientjchem.org Upon deprotonation to form a pyrazolate anion, the ligand typically uses its two nitrogen atoms to bridge two different metal centers. uninsubria.it This N,N'-bridging mode is fundamental to forming the robust one-, two-, or three-dimensional frameworks characteristic of MOFs. uninsubria.it

| Component | Function in MOF Construction | Impact on Framework |

| Pyrazole Ring | Acts as a rigid N,N'-bridging linker after deprotonation. uninsubria.it | Forms strong metal-nitrogen bonds, contributing to high thermal and chemical stability. unimi.itmit.edu |

| Nitrogen Donors | Coordinate to two separate metal ions or clusters. researchgate.net | Facilitates the formation of extended 1D, 2D, or 3D networks. orientjchem.org |

| 3-Ethyl Group | Provides steric influence and hydrophobicity. | Can modify pore dimensions, surface properties, and framework topology. |

Supramolecular Assembly in MOF Formation

The formation of a crystalline MOF is a complex process of self-assembly governed by both strong coordination bonds and weaker supramolecular interactions. d-nb.info For frameworks incorporating this compound, non-covalent forces such as hydrogen bonding and π–π stacking play a critical role in directing the final three-dimensional architecture. mdpi.comresearchgate.net

Hydrogen bonding is a particularly important interaction. The N-H group of a neutral or partially protonated pyrazole ligand can act as a hydrogen-bond donor, while the lone pair on the second nitrogen atom can act as an acceptor. mdpi.com These interactions can occur between ligands or with solvent molecules, influencing the packing and stability of the resulting crystal structure. d-nb.infomdpi.com The formation of hydrogen-bonded organic frameworks (HOFs) can even precede the final MOF formation. digitellinc.com

| Interaction Type | Participating Moieties | Role in MOF Assembly |

| Hydrogen Bonding | Pyrazole N-H groups and nitrogen lone pairs. mdpi.com | Directs the orientation and packing of ligands, stabilizing the supramolecular structure. researchgate.netrsc.org |

| π–π Stacking | Aromatic pyrazole rings. mdpi.com | Provides additional stabilization energy and influences the inter-ligand spacing. |

| C-H···π / van der Waals | Ethyl groups and pyrazole rings. mdpi.com | Contributes to the overall crystal packing and conformational stability of the ligands. |

Supramolecular Chemistry and Self Assembly Phenomena

Intermolecular Interactions in 3-Ethyl-1H-Pyrazole Systems

The self-assembly of pyrazole (B372694) derivatives is governed by a combination of directed hydrogen bonds, weaker C-H interactions, π-stacking, and non-specific van der Waals forces. The interplay and relative strength of these interactions determine the final supramolecular architecture.

Hydrogen bonds are the primary drivers of self-assembly in 1H-pyrazole systems. The inherent N-H···N interaction is a robust and frequently observed motif that leads to the formation of various aggregates like dimers, trimers, and linear chains (catemers). mdpi.comresearchgate.net The nature of substituents on the pyrazole ring can introduce additional hydrogen bonding capabilities, further diversifying the possible structures. mdpi.com

N–H···N Interactions: The most fundamental interaction in unsubstituted 1H-pyrazoles involves the N-H group of one molecule donating a hydrogen bond to the sp2-hybridized nitrogen of a neighboring molecule. mdpi.com This interaction is responsible for the formation of P-helices in certain complex pyrazole systems, with N–H∙∙∙N distances measured at 2.887(4) Å and an angle of 167°. mdpi.com In the case of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole, a close derivative, these interactions lead to the formation of a hydrogen-bonded tetramer. iucr.org

C–H···O and O–H···N Interactions: In pyrazole derivatives containing carbonyl or hydroxyl groups, C–H···O and O–H···N hydrogen bonds play a significant role. In a bis-pyrazole-bis-acetate ligand system, C–H···O interactions involving the methyl group of the pyrazole ring and the oxygen of an ethyl acetate (B1210297) group help form a one-dimensional chain. mdpi.com Lattice-included solvent molecules, such as ethanol (B145695), can also participate, forming bifurcated O–H···N hydrogen bonds with the pyrazole and pyridine (B92270) nitrogen atoms, with distances ranging from 2.761(8) to 2.866(16) Å. mdpi.com

Table 1: Examples of Hydrogen Bond Parameters in Pyrazole Derivative Systems

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | System Context | Reference |

|---|---|---|---|---|

| N–H···N | 2.887(4) | 167 | Helical self-assembly of a bis-pyrazol-bis-acetate ligand | mdpi.com |

| O–H···N | 2.761(8) - 2.866(16) | 162 - 173 | Bifurcated bond from lattice ethanol to pyrazole/pyridine N atoms | mdpi.com |

| C–H···O | 3.258(6) | 147 | 1D chain formation in a Cd(II) complex of a bis-pyrazole ligand | mdpi.com |

The aromatic nature of the pyrazole ring allows it to participate in π-stacking interactions, which contribute to the stabilization of crystal structures. vulcanchem.comvulcanchem.comvulcanchem.com These interactions are common in pyrazole derivatives and can occur between pyrazole rings or between a pyrazole ring and another aromatic system. researchgate.net In some systems, the pyrazole ring can embed into the minor grooves of DNA, stabilized by π–π stacking with DNA bases. jst.go.jp

In addition to π-π stacking, interactions between a carbonyl oxygen and the π-system of the pyrazole ring (C=O···π) have been identified. These interactions, along with C-H···O hydrogen bonds, help stabilize zero-dimensional hexagonal synthons in certain coordination complexes. mdpi.comx-mol.net

π-Stacking and C=O···π Interactions

Self-Assembly Architectures

The directional and hierarchical nature of intermolecular interactions in this compound and its derivatives leads to the formation of well-defined supramolecular architectures of varying dimensionality.

Zero-dimensional architectures are discrete, finite assemblies of molecules. In pyrazole chemistry, these often take the form of cyclic oligomers. mdpi.comresearchgate.net A notable example is the hydrogen-bonded tetramer formed by 3(5)-ethyl-5(3)-phenyl-1H-pyrazole. iucr.org In more complex systems, such as a zinc-based coordination complex of a bis-pyrazole-bis-acetate ligand, the molecules assemble into a hexagonal, chair-shaped 0D hydrogen-bonded synthon, which serves as a building block for higher-order structures. mdpi.comx-mol.net

One-dimensional structures involve the propagation of molecular interactions in a single direction to form infinite chains or helices.

Chains: The classic 1D architecture for 1H-pyrazoles is the catemer, a linear chain formed by repeating N-H···N hydrogen bonds. mdpi.commdpi.comresearchgate.net In substituted pyrazoles, other interactions can create 1D motifs. For example, C–H···O hydrogen bonds can link molecules of a cadmium complex into a 1D chain, which is a primary supramolecular structure. mdpi.com

Helices: More intricate 1D structures include helices. A bis-pyrazole-bis-acetate ligand has been shown to self-assemble through N–H···N interactions to form a P-helix (a right-handed helix) along a 2₁ screw axis. mdpi.com In the crystal structure, these helices are further stabilized by interactions with adjacent helices and solvent molecules. mdpi.comresearchgate.net

Two-Dimensional (2D) Sheets and Networks

The formation of two-dimensional sheets and networks in pyrazole-based crystal structures is a common motif, driven by the strong and directional nature of N-H···N hydrogen bonds. In the case of this compound, it is anticipated that molecules would self-assemble into extended chains via N-H···N hydrogen bonds. These primary one-dimensional chains can then be further organized into 2D sheets through weaker intermolecular interactions.

For instance, in the crystal structure of 5-ethyl-4-methyl-1H-pyrazol-5-ol, molecules are linked into two-dimensional arrays. This is achieved through intermolecular N-H···O hydrogen bonds, demonstrating how the presence of other functional groups can influence the dimensionality of the resulting network. While this compound lacks a hydroxyl group, the ethyl substituent can participate in weaker C-H···π interactions, which could play a role in linking the primary hydrogen-bonded chains into a 2D arrangement. Studies on other pyrazole derivatives have shown that C-H···O and C-H···N interactions are also instrumental in the formation of sheet-like structures. scispace.comresearchgate.net For example, in the crystal structure of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, intermolecular C-H···O hydrogen bonds lead to the formation of molecular sheets. scispace.com

Three-Dimensional (3D) Hydrogen-Bonded Networks

The extension of supramolecular assemblies from two to three dimensions in pyrazole derivatives typically involves a hierarchy of intermolecular interactions. While the stronger N-H···N hydrogen bonds dictate the formation of primary structural motifs like chains or rings, weaker interactions such as C-H···π, π···π stacking, and van der Waals forces orchestrate the packing of these motifs into a 3D architecture.

Characterization of Supramolecular Interactions

To quantitatively understand the nature and contribution of various intermolecular contacts in the crystal packing of pyrazole derivatives, Hirshfeld surface analysis and the subsequent generation of 2D fingerprint plots are invaluable tools.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a visual representation of the regions of close contact between neighboring molecules in a crystal. For a hypothetical crystal structure of this compound, the Hirshfeld surface would be expected to show distinct red spots indicating the close contacts associated with the N-H···N hydrogen bonds.

Quantitative Analysis of Intermolecular Contacts

The 2D fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the intermolecular contacts. These plots show the distribution of contact distances for different atom pairs.

For a dinuclear copper(II) complex with an ethyl-pyrazole ligand, the most significant contributions to the surface contacts were from H···H (40%), H···Cl/Cl···H (24.3%), H···O/O···H (11.8%), H···C/C···H (9.2%), and H···N/N···H (8.3%) interactions. iucr.orgnih.gov While the specific percentages would differ for pure this compound due to the absence of chlorine and oxygen atoms, the methodology demonstrates how the contributions of various weak interactions can be quantified. For this compound, the N-H···N hydrogen bonds would be a key feature, and the fingerprint plots would quantify their contribution relative to the more numerous but weaker van der Waals interactions involving the ethyl group and the pyrazole ring.

| Interaction Type | Expected Contribution |

| N-H···N | Significant |

| C-H···π | Moderate |

| H···H | High |

| C···H/H···C | Moderate |

Crystal Engineering and Crystallization Mechanisms

The principles of crystal engineering are central to understanding and controlling the solid-state structures of pyrazole derivatives. researchgate.net The predictable nature of the N-H···N hydrogen bond makes pyrazoles excellent building blocks for the design of supramolecular architectures. nih.govcsic.es The substitution pattern on the pyrazole ring plays a crucial role in directing the self-assembly process.

In the case of this compound, the ethyl group at the 3-position will influence the steric environment around the hydrogen-bonding sites. This can affect the geometry of the resulting hydrogen-bonded motifs, potentially favoring certain arrangements (e.g., chains versus cyclic oligomers) over others. The crystallization mechanism is likely to involve the initial formation of hydrogen-bonded aggregates in solution, which then nucleate and grow into the final crystal lattice. A study on 5-aryl-1-(1,1-dimethylethyl)-3-trifluoromethyl-1H-pyrazoles proposed crystallization mechanisms involving the initial formation of 1D or 2D blocks followed by their assembly into a 3D structure. researchgate.net

The versatility of the pyrazole scaffold allows for its incorporation into more complex systems, including metal-organic frameworks and coordination polymers, where the pyrazole unit acts as a ligand. researchgate.net The understanding of the supramolecular chemistry of simple pyrazoles like this compound is fundamental to the rational design of these more complex functional materials.

Advanced Applications in Materials Science

Optoelectronic Materials Development

The field of optoelectronics relies on materials that can interact with light to produce an electronic effect or vice versa. Pyrazole (B372694) derivatives have emerged as a promising class of compounds in this area due to their tunable electronic and photophysical properties.

Although specific studies on the intrinsic fluorescence of 3-ethyl-1H-pyrazole are not extensively documented, the ethyl group, as an electron-donating group, can subtly influence the electronic distribution within the pyrazole ring. However, significant fluorescence typically arises from the attachment of larger chromophoric or auxochromic groups to the pyrazole core. mdpi.com Fused pyrazole systems, where the pyrazole ring is part of a larger, rigid polycyclic structure, are particularly attractive for optoelectronic materials due to their potential for strong light emission. mdpi.com Theoretical studies on related pyrazolo-pyridine systems have indicated bandgaps suitable for blue-light emission in organic light-emitting diodes (OLEDs). biosynth.com

The development of organic fluorophores for bioimaging is a rapidly advancing field, driven by the need for non-invasive techniques to visualize biological processes in real-time. nih.gov Pyrazole derivatives are considered excellent candidates for bioimaging probes due to several key features, including their high synthetic versatility, good membrane permeability, and biocompatibility. nih.gov Their nitrogen-rich structure also makes them ideal for the detection of metal cations within biological systems. nih.gov